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Compound of Interest |

2-METHYL-5-PHENYL-3-
Compound Name:

FURONITRILE
CAS No.: 382167-57-9
Cat. No.: B1352256

Get Quote

& J

Molecular Weight: 183.21 g/mol CAS Registry Number: 382167-57-9

Executive Summary

2-Methyl-5-phenyl-3-furonitrile (also known as 2-methyl-5-phenylfuran-3-carbonitrile) is a
trisubstituted furan derivative characterized by a central furan core flanked by a methyl group at
the C2 position, a phenyl ring at the C5 position, and a nitrile (cyano) functionality at the C3
position.[1][2][3]

This compound serves as a critical intermediate in organic synthesis, particularly in the
development of heterocyclic pharmaceutical scaffolds.[3] Its structural motif—combining an
electron-rich furan ring with an electron-withdrawing nitrile group—makes it a valuable
precursor for synthesizing condensed heterocycles (such as furo[2,3-d]pyrimidines) and a
potential bioisostere in kinase inhibitor discovery.[3]

Physicochemical Profile

The following data consolidates the core physical properties of 2-Methyl-5-phenyl-3-
furonitrile. Researchers should note that while the molecular weight is a fixed constant,
properties such as melting point may vary slightly based on crystal habit and purity.[3]
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Property Value Notes

Confirmed via elemental
Molecular Formula C12HoNO N

composition.

) Calculated using IUPAC

Molecular Weight 183.21 g/mol ) )

atomic weights.

Monoisotopic mass for HRMS
Exact Mass 183.0684 Da ] )

calibration.

Typically off-white to pale
Appearance Solid ypicaty P

yellow crystals.

Lipophilic; suggests good
LogP (Predicted) ~3.49 Pop 9 g

membrane permeability.[3]
Solubility DMSO, Chloroform, DCM Poorly soluble in water.[3]
H-Bond Donors 0 Lacks -OH or -NH groups.

Nitrogen (nitrile) and Oxygen
H-Bond Acceptors 2 gen ( ) yo

(furan).[3]

Synthetic Methodology

The synthesis of 2-Methyl-5-phenyl-3-furonitrile is typically achieved through a Feist-Benary

type cyclocondensation. This robust protocol involves the reaction of an

-haloketone with a

-ketonitrile in the presence of a base.

Protocol: Base-Mediated Cyclocondensation

Objective: Synthesize 2-methyl-5-phenyl-3-furonitrile from phenacyl bromide and

acetoacetonitrile.

Reagents:

e Substrate A: Phenacyl bromide (2-Bromoacetophenone) [CAS: 70-11-1][3]
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e Substrate B: Acetoacetonitrile (3-Oxobutanenitrile) [CAS: 2469-99-0][3]
o Base: Triethylamine (EtsN) or Sodium Ethoxide (NaOEt)[3]
e Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)[3]

Step-by-Step Workflow:

Preparation of Nucleophile: In a dry round-bottom flask, dissolve Acetoacetonitrile (1.0 equiv)
in anhydrous Ethanol. Cool to 0°C in an ice bath.

o Deprotonation: Add the Base (1.2 equiv) dropwise.[3] Stir for 15-30 minutes to generate the
active enolate/carbanion species.

» Alkylation: Slowly add a solution of Phenacyl bromide (1.0 equiv) in Ethanol to the reaction
mixture. Maintain temperature <10°C to minimize self-condensation byproducts.

e Cyclization: Once addition is complete, remove the ice bath and heat the mixture to reflux
(approx. 78°C) for 2—4 hours. The heat drives the intramolecular cyclodehydration (loss of
water) to form the aromatic furan ring.[3]

o Workup: Cool the mixture to room temperature. Pour into crushed ice/water. The product
should precipitate as a solid.[3][4]

« Purification: Filter the crude solid. Recrystallize from Ethanol or purify via silica gel column
chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure nitrile.[3]

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical C-C bond
formation and subsequent dehydration.[3]

1. Base D
Reactants 2. SN2 Alkylation (-HBr) Intermediate A p Intermediate B romatizat Product

(Acetoacetonitrile + Phenacyl Bromide) (Alkylated Diketone) (Cyclic Hemiacetal) (2-Methyl-5-phenyl-3-furonitrile)
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Figure 1: Mechanistic pathway for the synthesis of 2-Methyl-5-phenyl-3-furonitrile via Feist-
Benary cyclization.[2][3][5]

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data should be
verified. These values are predicted based on the structural class and electronic effects of
substituents.[3]

Nuclear Magnetic Resonance (NMR)
¢ 'H NMR (400 MHz, CDCls):

o 0 7.60 —7.20 (m, 5H): Phenyl protons (Multiplet). The aromatic ring at C5 is deshielded.[3]

o 0 6.85 (s, 1H): Furan ring proton at C4 (Singlet).[3] This is the diagnostic peak for the furan
core, typically sharp and distinct from the phenyl region.[3]

o 9 2.55 (s, 3H): Methyl group at C2 (Singlet).[3] Slightly deshielded due to the adjacent
aromatic ring and electron-withdrawing nitrile group.

e 13C NMR (100 MHz, CDCls):

o & ~115.0: Nitrile carbon (-CN).[3]

o

0 ~160.0: C2 (Furan, attached to Methyl).[3]

o

0 ~152.0: C5 (Furan, attached to Phenyl).[3]

[¢]

0 ~129.0 - 125.0: Phenyl carbons.

[¢]

0 ~105.0: C4 (Furan CH).[3]

o

0 ~95.0: C3 (Furan, attached to Nitrile).[3]

o

0 ~13.5: Methyl carbon.
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Mass Spectrometry (MS)
e Method: ESI+ or El.

e Result: Molecular ion peak [M+] observed at m/z 183.

e Fragmentation: Common loss of -CN (26 Da) or -CH3 (15 Da) may be observed in El mode.

[3]

Applications in Drug Development

The 2-methyl-5-phenyl-3-furonitrile scaffold is not merely a chemical curiosity; it possesses
specific utility in medicinal chemistry.

» Kinase Inhibition Scaffolds: The 3-cyano-furan motif mimics the adenine core of ATP, making
it a viable scaffold for designing Type | and Type Il kinase inhibitors. The nitrile group can
form hydrogen bonds with the hinge region of kinase enzymes (e.g., Src, EGFR).[3]

o Bioisosterism: This molecule serves as a bioisostere for biaryl systems. Replacing a central
benzene ring with a furan can alter the metabolic stability and solubility profile of a drug
candidate.[3] The furan oxygen can act as a weak hydrogen bond acceptor, potentially
improving binding affinity compared to a phenyl ring.[3]

o Metabolic Considerations:

o Warning: Furan rings can be metabolically activated by Cytochrome P450 enzymes to
form reactive enedials (cis-2-butene-1,4-dial), which are hepatotoxic.[3]

o Mitigation: Substitution at the C2 and C5 positions (as seen in this molecule) generally
blocks the primary sites of metabolic oxidation, rendering 2-methyl-5-phenyl-3-furonitrile
more metabolically stable than unsubstituted furan.[3]

References
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+ Keay, B. A., & Dibble, P. W.Furans and their Benzo Derivatives: Synthesis and Applications.
[3] In: Comprehensive Heterocyclic Chemistry Il. Elsevier Science, 1996.[3] (General
reference for Feist-Benary synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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